

2-Propenal, 2-chloro-3-hydroxy- synthesis pathways and mechanisms

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Compound of Interest

Compound Name: 2-Propenal, 2-chloro-3-hydroxy-

Cat. No.: B3061104

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Synthesis of 2-Propenal, 2-chloro-3-hydroxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthesis pathways for **2-propenal, 2-chloro-3-hydroxy-**, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this document outlines plausible synthetic strategies based on established organic chemistry principles and analogous reactions. The guide details proposed reaction mechanisms, hypothetical experimental protocols, and expected quantitative data to facilitate further research and development.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a functionalized α,β -unsaturated aldehyde. Its structure, featuring a reactive aldehyde, a vinyl chloride moiety, and a primary alcohol, suggests its potential as a versatile building block in organic synthesis. The combination of these functional groups makes it a target of interest for the synthesis of novel heterocyclic compounds, polymers, and as an intermediate in drug discovery. This guide explores viable, albeit

theoretical, synthetic approaches to this compound, providing a foundational resource for researchers in the field.

Proposed Synthesis Pathways and Mechanisms

Two primary synthetic pathways are proposed for the synthesis of **2-propenal, 2-chloro-3-hydroxy-**. These routes are constructed from well-established reaction classes in organic chemistry.

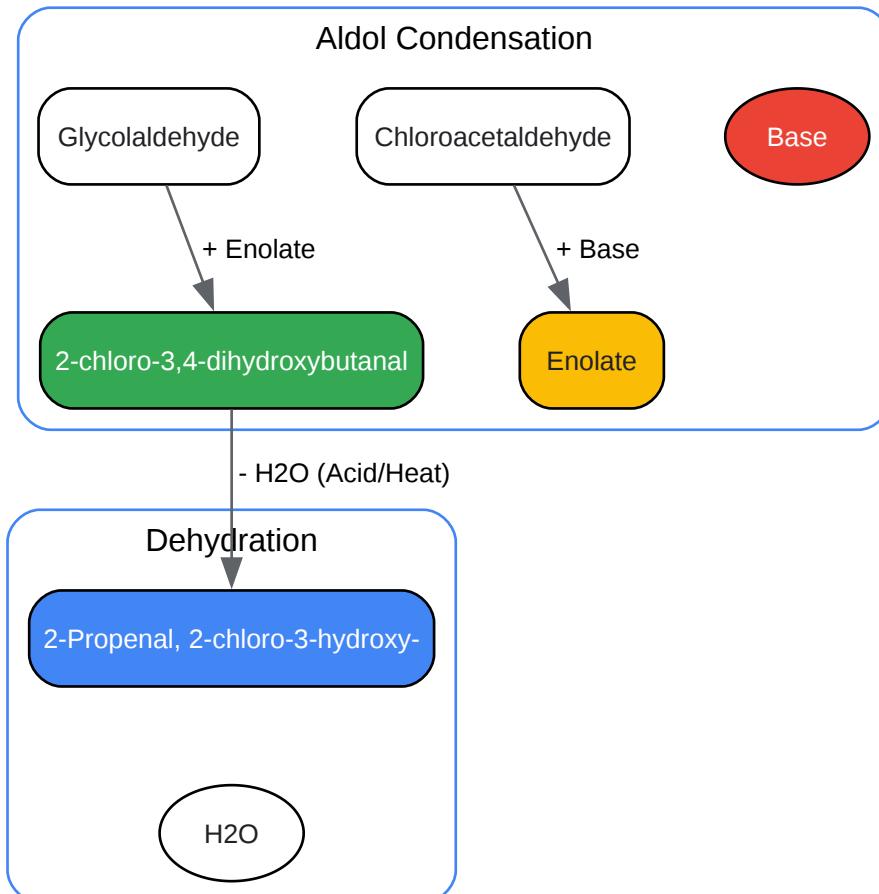
Pathway 1: Aldol Condensation of Glycolaldehyde with Chloroacetaldehyde followed by Dehydration

This pathway involves a crossed aldol condensation between glycolaldehyde and chloroacetaldehyde to form the intermediate 2-chloro-3,4-dihydroxybutanal, followed by a selective dehydration to yield the target molecule.

Mechanism:

The reaction proceeds via a base-catalyzed aldol condensation. The enolate of chloroacetaldehyde, formed by deprotonation at the α -carbon, acts as the nucleophile, attacking the electrophilic carbonyl carbon of glycolaldehyde. The resulting alkoxide is then protonated to give the aldol addition product. Subsequent acid- or base-catalyzed dehydration of the β -hydroxy aldehyde intermediate leads to the formation of the α,β -unsaturated final product.

Pathway 1: Aldol Condensation and Dehydration

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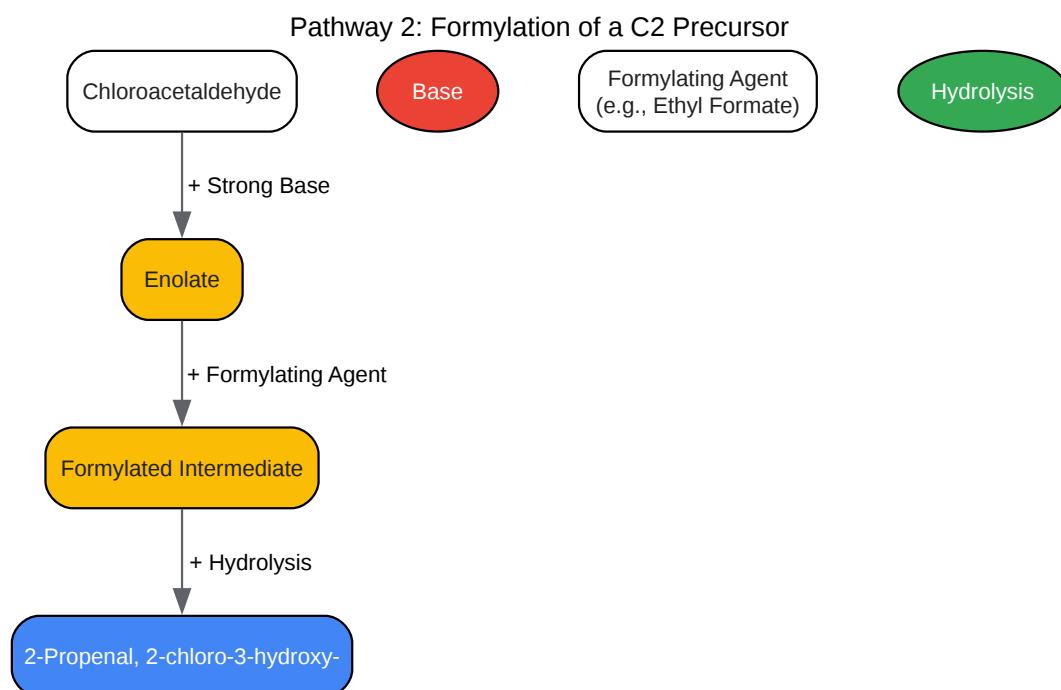
Caption: Aldol condensation followed by dehydration.

Pathway 2: Chlorination and Formylation of a C2 Precursor

This theoretical pathway involves the formylation of a suitable chlorinated C2 precursor, such as chloroacetaldehyde, to introduce the aldehyde functionality and extend the carbon chain. This could potentially be achieved through a Vilsmeier-Haack type reaction or by using a strong base to form an enolate followed by reaction with a formylating agent.

Mechanism:

In a Vilsmeier-Haack reaction, a phosphorus oxychloride and dimethylformamide mixture forms the electrophilic Vilsmeier reagent. An electron-rich precursor would then attack this reagent, leading to formylation. A more general approach would involve the deprotonation of chloroacetaldehyde to form its enolate, which would then react with a formylating agent like ethyl formate.



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Caption: Formylation of a chlorinated C2 precursor.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols based on analogous reactions found in the literature. These should be considered starting points and will require optimization.

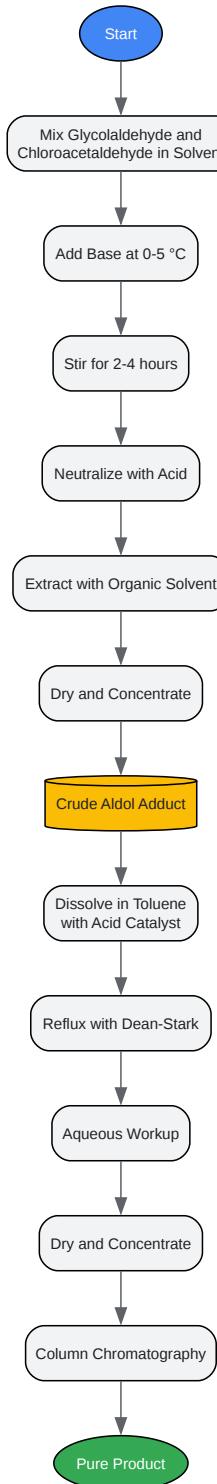
Protocol for Pathway 1: Aldol Condensation and Dehydration

- Aldol Condensation:
 - To a stirred solution of glycolaldehyde (1.0 eq) in a suitable solvent (e.g., THF/water mixture) at 0 °C, add a solution of chloroacetaldehyde (1.1 eq).
 - Slowly add an aqueous solution of a base (e.g., 1 M NaOH, 1.2 eq) while maintaining the temperature at 0-5 °C.
 - Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
 - Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3,4-dihydroxybutanal.
- Dehydration:
 - Dissolve the crude aldol adduct in a suitable high-boiling point solvent (e.g., toluene).
 - Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
 - Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Cool the reaction mixture to room temperature, wash with a saturated sodium bicarbonate solution, and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-propenal, 2-chloro-3-hydroxy-**.

Workflow Diagram

Experimental Workflow for Pathway 1

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